(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3S)-N-[(4-bromophenyl)methyl]piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;;/h3-6,12,14-15H,1-2,7-9H2;2*1H/t12-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUZMBOLTCNPCA-LTCKWSDVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=C(C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NCC2=CC=C(C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl chloride and (S)-piperidine-3-amine.
Nucleophilic Substitution: The primary step involves the nucleophilic substitution reaction where (S)-piperidine-3-amine reacts with 4-bromobenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or isopropanol.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as automated purification systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of piperidine derivatives, including (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride, in cancer treatment. For instance, compounds with similar structures have shown promising anticancer activity through mechanisms such as apoptosis induction and cytotoxicity against various cancer cell lines . The compound's ability to interact with specific protein binding sites enhances its therapeutic efficacy.
Neurological Disorders
This compound may also play a role in treating neurological conditions. Piperidine derivatives have been associated with the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's disease treatment . The introduction of this compound into existing frameworks may enhance brain exposure and improve pharmacokinetic profiles.
Pain Management
There is ongoing research into the use of piperidine derivatives for managing neuropathic pain. The compound's interaction with opioid receptors suggests potential applications in pain relief therapies . This approach is supported by studies indicating that piperidine-based compounds can act as dual agonists for opioid receptors, thus enhancing their analgesic effects.
Biological Evaluation
A comprehensive evaluation of this compound involves assessing its biological activity through various assays. These include:
- Cytotoxicity Assays : Testing against different cancer cell lines to determine IC values.
- Enzyme Inhibition Studies : Evaluating the compound's effectiveness in inhibiting acetylcholinesterase and other relevant enzymes.
- Binding Affinity Tests : Analyzing the compound's interaction with specific receptors to assess its therapeutic potential.
Case Study 1: Anticancer Activity
In a study published in MDPI, a derivative similar to this compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutic agents . This underscores the potential of modifying piperidine structures to improve anticancer properties.
Case Study 2: Alzheimer's Disease
Research involving piperidine derivatives has shown promise in treating Alzheimer's disease by targeting cholinesterase enzymes. Compounds exhibiting dual inhibition capabilities have been developed, suggesting that this compound could be a candidate for further exploration in this area .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key parameters of (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride with analogous compounds:
Key Observations:
Halogen Substitution: Bromine at the 4-position in the target compound increases molecular weight compared to fluorine analogs (e.g., 281.20 vs. 341.82 g/mol) .
Stereochemical Sensitivity: The (S)-configuration is critical in piperidine derivatives for chiral recognition in biological systems. For example, (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride shows immunosuppressant activity due to its stereochemistry .
Positional Isomerism :
- Moving the bromine from the 4- to 3-position (as in BB35-1218/BB35-1278) retains molecular weight but may alter receptor binding or solubility .
Biological Activity
(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is a chemical compound known for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperidine backbone with a bromophenyl substituent, which enhances its lipophilicity and biological interactions. The following sections detail its biological activities, synthesis methods, and relevant research findings.
- Molecular Formula: C12H19BrCl2N
- CAS Number: 1286209-08-2
- Molar Mass: Approximately 342.10 g/mol
- Solubility: Soluble in water, facilitating its use in various biological assays.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Its activities include:
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Dopamine Transporter Inhibition:
- This compound has shown promise as a selective inhibitor of the dopamine transporter (DAT), making it a candidate for treating dopamine-related disorders such as Parkinson's disease and depression. The modulation of dopamine levels can lead to significant therapeutic effects in these conditions.
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Antimicrobial Properties:
- Research indicates that piperidine derivatives, including this compound, exhibit antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
-
Neuropharmacological Effects:
- The compound's interaction with neurotransmitter systems has been explored, particularly its effects on serotonin and norepinephrine levels, which are crucial for mood regulation and anxiety disorders.
Synthesis Methods
The synthesis of this compound typically involves several steps:
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Formation of the Piperidine Ring:
- Cyclization reactions are employed to form the piperidine structure from suitable precursors.
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Bromination:
- A bromination reaction introduces the bromophenyl group into the piperidine ring.
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Amine Formation:
- An amine group is introduced through appropriate substitution reactions.
- Salt Formation:
Research Findings and Case Studies
Several studies have reported on the biological activities of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of piperidine derivatives found that those with electron-withdrawing groups like bromine exhibited enhanced antibacterial activity against strains such as E. coli and C. albicans. The minimum inhibitory concentration (MIC) values ranged from 3.125 to 100 mg/mL, indicating significant antimicrobial potential .
Q & A
Q. What are the recommended synthetic routes for (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride, and how can enantiopurity be ensured?
The synthesis of this chiral dihydrochloride salt typically involves reductive amination between 4-bromobenzaldehyde and (S)-piperidin-3-amine, followed by acidification with HCl. To ensure enantiopurity, chiral resolution techniques such as chiral chromatography (e.g., using a CHIRALPAK® column) or asymmetric catalysis should be employed. Intermediate purity must be verified via HPLC with chiral stationary phases (CSP) . For dihydrochloride salt formation, stoichiometric HCl in anhydrous ethanol is recommended to avoid hydrolysis of the bromophenyl group .
Q. What analytical methods are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm stereochemistry and structural integrity (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 3.8–4.2 ppm for benzylic CH2) .
- HPLC : Assess chemical purity (>95%) and enantiomeric excess (ee >98%) using chiral columns .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z ~330) and fragmentation patterns .
- Elemental analysis : Validate stoichiometry of the dihydrochloride salt (e.g., C, H, N, Cl content) .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert gas (argon) at –20°C in airtight, light-resistant containers. The dihydrochloride salt is hygroscopic; use a desiccator with silica gel for short-term storage. For handling, wear nitrile gloves, safety goggles, and a lab coat. Avoid contact with strong oxidizers due to the bromophenyl group’s reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., receptor binding vs. cellular assays) may arise from:
- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% H2O) and confirm stock solution stability via LC-MS .
- Enantiomer-specific effects : Compare (S)- and (R)-enantiomers in parallel assays to isolate stereochemical contributions .
- Counterion interference : Test free base vs. dihydrochloride forms in dose-response studies .
Q. How can computational modeling optimize this compound’s pharmacokinetic profile?
- Molecular dynamics (MD) simulations : Predict blood-brain barrier penetration using logP (experimental: ~2.5) and polar surface area (PSA ~45 Ų) .
- Docking studies : Map interactions with target receptors (e.g., σ-1 or 5-HT receptors) to guide structural modifications (e.g., substituting bromine with fluorine for improved metabolic stability) .
- ADMET prediction : Use tools like SwissADME to assess cytochrome P450 inhibition risks .
Q. What in vivo experimental designs are appropriate for studying neuropharmacological effects?
- Rodent models : Administer 1–10 mg/kg (i.p. or p.o.) in a Morris water maze to assess cognitive enhancement. Include a control group dosed with the free base to isolate dihydrochloride-specific effects .
- Microdialysis : Measure extracellular dopamine in the striatum post-administration to evaluate dopaminergic modulation .
- PK/PD integration : Collect plasma and brain tissue at Tmax (predicted: 30–60 min) for LC-MS/MS quantification .
Methodological Guidance
Q. How to troubleshoot low yields in scaled-up synthesis?
- Stepwise optimization : Isolate intermediates (e.g., (S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine) before salt formation to identify bottlenecks .
- Purification : Use recrystallization from ethanol/ethyl acetate (1:3) for higher dihydrochloride purity .
- Catalyst screening : Test Pd/C vs. Raney nickel for reductive amination efficiency .
Q. What protocols validate target engagement in cellular assays?
- Radioligand binding : Use [³H]-labeled analogs in competition assays (IC50 determination) .
- BRET/FRET : Engineer cells with biosensors (e.g., cAMP BRET) to monitor real-time receptor activation .
- Knockout controls : Use CRISPR-Cas9 to delete putative targets (e.g., σ-1 receptors) and confirm on-mechanism effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
